Hydrazinocurcumin
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Overview
Description
Curcumin pyrazole is a derivative of curcumin, a yellow polyphenolic compound found in turmeric. Curcumin has been traditionally used for its medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities. curcumin’s bioavailability is limited due to its rapid metabolism and elimination from the body. To overcome these limitations, curcumin has been structurally modified to form curcumin pyrazole, which exhibits enhanced bioactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of curcumin pyrazole typically involves the nucleophilic addition of hydrazine hydrate to curcumin. The reaction proceeds via a protonation-deprotonation mechanism, resulting in the formation of the pyrazole ring . The reaction conditions often include the use of solvents such as acetic acid and catalysts like boron trioxide .
Industrial Production Methods: Industrial production of curcumin pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Curcumin pyrazole undergoes various chemical reactions, including:
Oxidation: Curcumin pyrazole can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of curcumin pyrazole with enhanced biological activities .
Scientific Research Applications
Curcumin pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
Curcumin pyrazole exerts its effects through various mechanisms, including:
Antioxidant Activity: Acts as a scavenger of reactive oxygen species, preventing oxidative damage to cells.
Anti-inflammatory Activity: Inhibits the expression of inflammatory proteins and cytokines, reducing inflammation.
Anticancer Activity: Modulates signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Curcumin: The parent compound with limited bioavailability and stability.
Curcumin Oxime: Another derivative with improved stability but different bioactivity profile.
Curcumin Isoxazole: Exhibits enhanced anticancer activity compared to curcumin.
Uniqueness of Curcumin Pyrazole: Curcumin pyrazole stands out due to its enhanced bioavailability, stability, and broad spectrum of biological activities. It has shown superior anticancer, antioxidant, and anti-inflammatory properties compared to curcumin and its other derivatives .
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[(E)-2-[3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazol-5-yl]ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C21H20N2O4/c1-26-20-11-14(5-9-18(20)24)3-7-16-13-17(23-22-16)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,24-25H,1-2H3,(H,22,23)/b7-3+,8-4+ |
InChI Key |
LKLASFRCXLTNMY-FCXRPNKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2)/C=C/C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=NN2)C=CC3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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